molecular formula C14H12N2O4S2 B2909581 methyl 2-{[(2H-1,3-benzodioxol-5-yl)carbamothioyl]amino}thiophene-3-carboxylate CAS No. 1024572-86-8

methyl 2-{[(2H-1,3-benzodioxol-5-yl)carbamothioyl]amino}thiophene-3-carboxylate

Cat. No.: B2909581
CAS No.: 1024572-86-8
M. Wt: 336.38
InChI Key: RGYLLUMQAVYPRE-UHFFFAOYSA-N
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Description

This compound is a thiophene-3-carboxylate derivative featuring a carbamothioyl (NHCS) bridge linking a 2H-1,3-benzodioxol-5-yl (piperonyl) group to the thiophene core. The methyl ester at position 3 and the substituted amino group at position 2 create a distinct electronic and steric profile.

Properties

IUPAC Name

methyl 2-(1,3-benzodioxol-5-ylcarbamothioylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S2/c1-18-13(17)9-4-5-22-12(9)16-14(21)15-8-2-3-10-11(6-8)20-7-19-10/h2-6H,7H2,1H3,(H2,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYLLUMQAVYPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=S)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(2H-1,3-benzodioxol-5-yl)carbamothioyl]amino}thiophene-3-carboxylate typically involves the condensation of thiophene derivatives with benzodioxole-based compounds. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

methyl 2-{[(2H-1,3-benzodioxol-5-yl)carbamothioyl]amino}thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

methyl 2-{[(2H-1,3-benzodioxol-5-yl)carbamothioyl]amino}thiophene-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-{[(2H-1,3-benzodioxol-5-yl)carbamothioyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Ethyl 2-((2-Ethoxy-1-(4-Hydroxyphenyl)-2-Oxoethyl)Amino)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate (6o)
  • Structural Features: Core: Tetrahydrobenzo[b]thiophene (vs. simple thiophene in the target compound). Substituents: Ethyl ester (position 3), amino-linked ethoxy-oxoethyl group, and 4-hydroxyphenyl moiety.
  • Synthesis : Achieved via a multicomponent Petasis reaction in HFIP solvent with 22% yield, highlighting challenges in steric hindrance and regioselectivity .
  • The 4-hydroxyphenyl group may confer antioxidant properties absent in the target compound.
2.2. Isopropyl 2-(2-(2-Imino-4-Oxothiazolidin-5-Yl)Acetamido)-6-Methyl-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate (EU1794-19)
  • Structural Features: Core: Tetrahydrobenzo[b]thiophene with a thiazolidinone substituent. Substituents: Isopropyl ester (position 3), acetamido-thiazolidinone chain.
  • Functional Implications: The thiazolidinone moiety introduces hydrogen-bonding capacity and rigidity, which may enhance receptor binding compared to the target compound’s carbamothioyl group.
2.3. Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-Yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-Yl)Thiophene-2-Carboxylate
  • Structural Features: Core: Thiophene-2-carboxylate (vs. 3-carboxylate in the target compound). Substituents: Pyrazolopyrimidinyl group linked to a fluorinated chromenone.
  • Fluorine atoms enhance metabolic stability and lipophilicity, which may improve bioavailability compared to the non-fluorinated target compound .
2.4. Methyl 5-Bromo-2-((tert-Butoxycarbonyl)Amino)Thiophene-3-Carboxylate
  • Structural Features: Core: Thiophene-3-carboxylate with bromine at position 5 and a Boc-protected amino group at position 2.
  • Functional Role: The bromine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura), making this a versatile intermediate. The Boc group simplifies synthetic strategies for amino-thiophene derivatives, contrasting with the target compound’s unprotected carbamothioyl group .
2.5. Diethyl 5-Acetamido-3-Methylthiophene-2,4-Dicarboxylate
  • Structural Features :
    • Core : Thiophene with dual ester groups (positions 2 and 4) and an acetamido substituent.
  • Key Differences :
    • Dual esters increase hydrophobicity, likely reducing aqueous solubility compared to the target compound’s single methyl ester.
    • The acetamido group provides additional hydrogen-bonding sites, which could influence crystallinity or protein interactions .

Biological Activity

Methyl 2-{[(2H-1,3-benzodioxol-5-yl)carbamothioyl]amino}thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's chemical formula is C16H14N2O4S, with a molecular weight of 330.36 g/mol. Its structure features a thiophene ring, a benzodioxole moiety, and a carbamothioyl group, which contribute to its biological properties.

PropertyValue
Molecular FormulaC16H14N2O4S
Molecular Weight330.36 g/mol
IUPAC NameThis compound

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have reported its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This activity is attributed to the disruption of bacterial cell membranes and inhibition of vital metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The carbamothioyl group interacts with specific enzymes, inhibiting their function.
  • Receptor Modulation : The benzodioxole moiety may bind to receptors involved in cancer cell signaling pathways.
  • Oxidative Stress Induction : The compound can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its anticancer properties against various cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with apoptosis confirmed through flow cytometry analysis.

Study 2: Antimicrobial Efficacy

A separate study focused on the antimicrobial efficacy of the compound against clinical isolates of bacteria. The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method. Results showed that the compound had an MIC value of 32 µg/mL against E. coli, highlighting its potential as an antimicrobial agent.

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